1-(4-Bromophenyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-(4-bromophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-3-7(4-2-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUPYBUWLGLKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276396 | |
| Record name | 1-(4-Bromophenyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32549-34-1 | |
| Record name | 1-(4-Bromophenyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32549-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenyl Imidazolidine 2,4 Dione and Its Derivatives
Established Synthetic Routes to the Imidazolidine-2,4-dione Core
The synthesis of the fundamental hydantoin (B18101) ring system can be achieved through several classical name reactions, each utilizing different starting materials to converge on this valuable heterocyclic motif.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a cornerstone multicomponent synthesis for preparing 5-substituted and 5,5-disubstituted hydantoins. scispace.comnih.gov This one-pot reaction typically involves heating a carbonyl compound (an aldehyde or ketone) with potassium cyanide and ammonium (B1175870) carbonate in an aqueous or alcoholic solvent. alfa-chemistry.comencyclopedia.pubwikipedia.org
The mechanism proceeds through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. alfa-chemistry.com This intermediate then reacts with ammonia, released from the ammonium carbonate, to form an aminonitrile. Subsequent reaction with carbon dioxide, also from the ammonium carbonate, leads to a cyano-carbamic acid, which undergoes intramolecular cyclization. A final rearrangement of the resulting 5-imino-oxazolidin-2-one yields the stable hydantoin ring. wikipedia.org This method is particularly effective for producing hydantoins that are unsubstituted on the nitrogen atoms (N-1 and N-3). scispace.com While the classical approach uses carbonyl compounds, the reaction also works well with cyanohydrins as the starting material. wikipedia.org
Table 1: Representative Substrates in Bucherer-Bergs Type Syntheses
| Starting Material | Product Group | Typical Yield | Reference |
|---|---|---|---|
| Aliphatic/Aromatic Ketones | 5,5-Disubstituted Hydantoins | Good to Excellent | wikipedia.org |
| Aliphatic/Aromatic Aldehydes | 5-Monosubstituted Hydantoins | Good | wikipedia.org |
| Cyclic Ketones | Spirohydantoins | Good | ceon.rs |
Urech Reaction (from Amino Acids)
The Urech hydantoin synthesis, first described by Friedrich Urech in 1873, is a fundamental method for preparing hydantoins from α-amino acids. encyclopedia.pub The process involves the reaction of an amino acid with potassium cyanate (B1221674) (or sodium cyanate in the related Read reaction) in an aqueous solution, followed by heating with a strong acid, such as hydrochloric acid. nih.govencyclopedia.pub This acid-catalyzed cyclization of the intermediate hydantoic acid (an α-ureido acid) yields the final imidazolidine-2,4-dione product. The Urech method and its modifications are crucial for creating C-5 substituted hydantoins where the stereochemistry of the parent amino acid can often be retained. nih.gov
Reed Reaction (from Nitriles)
The Reed (or Read) reaction is another classical pathway to the hydantoin core. The terminology is often used interchangeably with the Urech synthesis, particularly when referring to the reaction of α-amino acids with cyanates under acidic conditions to form the hydantoin ring. nih.gov More specifically, the synthesis of hydantoins from nitriles is often accomplished via a modified Bucherer-Bergs reaction. rsc.org In this approach, an aromatic, heteroaromatic, or aliphatic nitrile is treated with an organometallic reagent (such as an organolithium or Grignard reagent) to generate an intermediate imine in situ. This imine is then subjected to standard Bucherer-Bergs conditions (KCN and (NH₄)₂CO₃) to furnish the 5,5'-disubstituted hydantoin. rsc.org This modification broadens the scope of accessible hydantoins by utilizing nitriles as precursors to the key imine intermediate.
Synthesis from Amino Acids and Dipeptides
The synthesis of imidazolidine-2,4-diones from amino acids is a well-established field, primarily encompassed by the Urech reaction as described above. nih.gov This approach is valued for its use of readily available and often chiral starting materials.
Recent advancements have extended these principles to dipeptide substrates. A notable method involves the dual activation of a Boc-protected dipeptide using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. This single-step process facilitates the cyclization under mild conditions to yield highly substituted chiral hydantoins with yields up to 86%. researchgate.net A key advantage of this method is that it proceeds without requiring a separate Boc-deprotection step and is compatible with various protecting groups, often producing hydantoins as single diastereomers. researchgate.net However, while syntheses starting from protected amino acids can proceed without epimerization, the use of dipeptides under some conditions has been observed to result in partial epimerization, potentially due to longer reaction times under basic conditions. encyclopedia.pub
Targeted Synthesis of N-Substituted Imidazolidine-2,4-diones
The synthesis of N-substituted hydantoins, such as 1-(4-Bromophenyl)imidazolidine-2,4-dione, requires specific strategies that introduce the substituent onto the ring nitrogen. This is typically achieved by either building the ring from a pre-substituted starting material or by functionalizing a pre-formed hydantoin ring.
Acylation and Cyclization Approaches
A direct and effective method for synthesizing N-3 substituted hydantoins involves the reaction of α-amino acids with isocyanates or isothiocyanates. mdpi.com For instance, the reaction of C-phenylglycine derivatives with phenyl isocyanate serves as a model for creating N-aryl substituted hydantoins. mdpi.com This reaction proceeds via the formation of an N-acyl amino acid intermediate (a ureido acid), which then undergoes acid-catalyzed intramolecular cyclization to form the hydantoin ring with the aryl group at the N-3 position.
To synthesize N-1 substituted compounds like the target molecule, a different approach is necessary. One such strategy involves the reaction of an N-substituted amino ester with an isocyanate. This condensation/cyclization domino process can yield N,N'-disubstituted hydantoins under mild conditions. mdpi.com Specifically for 1-aryl hydantoins, one could envision reacting an appropriate amino acid derivative with 4-bromophenyl isocyanate.
Another approach involves the direct acylation or arylation of a pre-formed hydantoin ring, although this can present challenges with regioselectivity between the N-1 and N-3 positions. The N-3 proton is generally more acidic than the N-1 proton, meaning reactions with bases and electrophiles often occur preferentially at the N-3 position.
The following table details the synthesis of various N-3-phenyl-5-aryl-imidazolidine-2,4-diones, which illustrates the general applicability of the isocyanate-based cyclization approach for generating N-aryl hydantoins.
Table 2: Synthesis of N-Phenyl Imidazolidine-2,4-dione Derivatives
| C-5 Substituent | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylphenyl | C-(4-Methylphenyl)glycine, Phenyl isocyanate | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 77.50 | mdpi.com |
| 4-Ethylphenyl | C-(4-Ethylphenyl)glycine, Phenyl isocyanate | (±)-3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione | 78.64 | mdpi.com |
| 4-Methoxyphenyl | C-(4-Methoxyphenyl)glycine, Phenyl isocyanate | (±)-3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | 87.60 | mdpi.com |
Reactions with Isocyanates and Isothiocyanates
The imidazolidine-2,4-dione ring contains a reactive secondary amine proton (at the N-3 position when N-1 is substituted) that can readily undergo nucleophilic addition to electrophilic reagents such as isocyanates and isothiocyanates. This reaction provides a straightforward route to N-3 functionalized urea (B33335) and thiourea (B124793) derivatives, respectively.
The reaction of an N-1 substituted imidazolidine-2,4-dione with an isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) typically proceeds by the attack of the N-3 nitrogen on the electrophilic carbon of the isocyanate/isothiocyanate. This forms a new N-C bond, yielding N-carbamoyl (urea) or N-thiocarbamoyl (thiourea) derivatives. researchgate.netmdpi.com These reactions are often carried out in an inert solvent. The resulting derivatives are valuable as they can exhibit distinct biological activities or serve as intermediates for further synthesis. researchgate.netmdpi.com For instance, studies on related amino acid compounds have shown that reactions with phenyl isocyanate and phenyl isothiocyanate are effective methods for synthesizing imidazolidin-2,4-dione and 2-thioxo-imidazolidin-4-one derivatives. researchgate.netmdpi.com Similarly, reactions involving 4-methylphenyl isocyanate with amino acids can lead to the formation of hydantoin structures. nih.gov
Below is a table illustrating potential products from the reaction of this compound with various electrophiles.
| Starting Material | Reagent | Product Name |
| This compound | Phenyl isocyanate | 1-(4-Bromophenyl)-3-(phenylcarbamoyl)imidazolidine-2,4-dione |
| This compound | Methyl isocyanate | 1-(4-Bromophenyl)-3-(methylcarbamoyl)imidazolidine-2,4-dione |
| This compound | Phenyl isothiocyanate | 1-(4-Bromophenyl)-3-(phenylthiocarbamoyl)imidazolidine-2,4-dione |
| This compound | Ethyl isothiocyanate | 1-(4-Bromophenyl)-3-(ethylthiocarbamoyl)imidazolidine-2,4-dione |
Advanced Synthetic Strategies for Imidazolidine-2,4-dione Derivatives
Modern organic synthesis focuses on developing efficient, sustainable, and versatile methods for constructing complex molecules. The synthesis of imidazolidine-2,4-dione derivatives has benefited significantly from such advanced strategies.
Knoevenagel Condensation and Esterification
The Knoevenagel condensation is a cornerstone reaction in the functionalization of imidazolidine-2,4-diones. wikipedia.orgorientjchem.org This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound—in this case, the C-5 position of the hydantoin ring—with an aldehyde or ketone. wikipedia.org For a substrate like this compound, the reaction with various aromatic aldehydes yields 5-arylidene derivatives. These α,β-unsaturated products are often biologically active and serve as key intermediates for further modifications. researchgate.net
The reaction is typically catalyzed by a weak organic base, such as piperidine (B6355638) or pyridine, and results in the formation of a C=C double bond at the C-5 position. orientjchem.orgresearchgate.net Following the condensation, further chemical transformations such as esterification can be performed. For example, the remaining N-H group or a hydroxyl group on a substituent could be reacted with bromoacetyl esters to introduce ester functionalities, expanding the chemical diversity of the synthesized compounds. researchgate.net
The table below presents examples of products from the Knoevenagel condensation of this compound with different aldehydes.
| Aldehyde Reactant | Catalyst/Solvent | Product Name |
| Benzaldehyde | Piperidine/Ethanol | 5-Benzylidene-1-(4-bromophenyl)imidazolidine-2,4-dione |
| 4-Methoxybenzaldehyde | Piperidine/Ethanol | 1-(4-Bromophenyl)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione |
| 4-Nitrobenzaldehyde | Piperidine/Ethanol | 1-(4-Bromophenyl)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione |
| 2-Chlorobenzaldehyde | Piperidine/Ethanol | 1-(4-Bromophenyl)-5-(2-chlorobenzylidene)imidazolidine-2,4-dione |
Tandem and Multicomponent Reactions
Tandem and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are characterized by high atom economy and procedural simplicity. The Bucherer–Bergs reaction is a classic MCR for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, cyanide, and ammonium carbonate. nih.govceon.rs
More advanced tandem processes have also been developed. For instance, a one-pot tandem method for synthesizing 5,5-disubstituted hydantoins involves the α-amination of a silyl (B83357) ketene (B1206846) acetal (B89532) with an azocarboxamide, followed by an intramolecular aryl migration and subsequent cyclization. rsc.org Such strategies enable the rapid assembly of complex hydantoin cores that would otherwise require lengthy, multi-step synthetic sequences. rsc.org Isocyanate-based MCRs have also emerged as a powerful tool for creating diverse heterocyclic scaffolds. nih.gov These advanced reactions are pivotal for building libraries of structurally diverse imidazolidine-2,4-dione derivatives for chemical and biological screening. nih.gov
Microwave-Assisted Synthesis
The application of microwave irradiation in organic synthesis has become a key tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. ajrconline.orgnih.gov This technique is particularly beneficial for synthesizing heterocyclic compounds like imidazolidine-2,4-diones. nih.gov
Microwave-assisted organic synthesis (MAOS) can be applied to various reactions in hydantoin chemistry, including the initial ring formation and subsequent functionalization steps like the Knoevenagel condensation. nih.govnih.gov The rapid and uniform heating provided by microwaves can drastically reduce reaction times from hours to minutes. ajrconline.org For example, a one-pot synthesis of 5-arylidene derivatives via Knoevenagel condensation can be performed efficiently under solvent-free conditions using microwave irradiation. nih.gov This approach not only improves efficiency but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents. nih.govijpsjournal.com
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis |
| Knoevenagel Condensation | Hours (e.g., 4-8 hours) | Minutes (e.g., 5-15 minutes) nih.gov |
| Multicomponent Reaction | Often requires long reflux times | Significantly reduced reaction times with improved yields nih.gov |
| Urea/Thiourea Formation | Can require elevated temperatures for extended periods | Rapid and efficient, often at lower bulk temperatures beilstein-journals.org |
Green Chemistry Approaches in Imidazolidine-2,4-dione Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com The synthesis of imidazolidine-2,4-diones and their derivatives is increasingly being adapted to these principles. Key green approaches include the use of environmentally benign solvents like water or ethanol, performing reactions under solvent-free conditions, and utilizing energy-efficient techniques. ijpsjournal.commdpi.com
For example, Knoevenagel condensations have been successfully performed in aqueous media or by grinding the reactants together without any solvent. orientjchem.orgrsc.org The use of plant extracts and other biological materials for nanoparticle synthesis is another area of green chemistry that highlights the move away from toxic reagents. ejcmpr.com Furthermore, strategies like microwave-assisted synthesis and the use of recyclable catalysts contribute significantly to the sustainability of these synthetic processes, minimizing waste and environmental impact. ijpsjournal.commdpi.com
Metal-Free Catalysis in N-Heterocyclic Framework Synthesis
There is a growing trend in organic synthesis to replace traditional metal-based catalysts with more environmentally benign and cost-effective metal-free alternatives. rsc.orgresearchgate.net The synthesis of N-heterocyclic frameworks, including imidazolidine-2,4-diones, has benefited from the development of organocatalysis and other metal-free approaches. nih.govmdpi.com
Metal-free catalysts, such as simple organic bases (e.g., triethylamine), acids (e.g., acetic acid), or more complex chiral organocatalysts, can effectively promote the reactions needed to build the hydantoin ring and its derivatives. nih.gov These catalysts are often less toxic, less sensitive to air and moisture, and more readily available than their transition metal counterparts. rsc.orgresearchgate.net The use of metal-free multicomponent reactions is particularly powerful, enabling the efficient and uncomplicated synthesis of diverse nitrogen heterocycles. nih.gov This shift towards metal-free catalysis is crucial for the sustainable production of pharmaceuticals and other fine chemicals based on the imidazolidine-2,4-dione scaffold. mdpi.com
Derivatization and Functionalization of the Imidazolidine-2,4-dione Ring System
The chemical reactivity of the this compound scaffold allows for targeted modifications to alter its physicochemical and biological properties. Key sites for derivatization include the C5-methylene group, which possesses active hydrogens, and the carbonyl groups at C2 and C4.
C5-Substituted Imidazolidine-2,4-diones
Substitution at the C5 position of the imidazolidine-2,4-dione ring is a common strategy for introducing structural diversity. A primary method to achieve this is through the Knoevenagel condensation, a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org The methylene group at the C5 position of this compound is sufficiently acidic to act as the active hydrogen component in this reaction, especially in the presence of a basic catalyst like piperidine or sodium methoxide. wikipedia.orgijacskros.com
This reaction involves the condensation of this compound with various aromatic or aliphatic aldehydes. The process typically results in the formation of a 5-arylidene or 5-alkylidene derivative, creating a new exocyclic double bond at the C5 position. ijacskros.com The general scheme for this transformation involves refluxing the hydantoin and the aldehyde in a suitable solvent, such as ethanol, with a catalytic amount of a weak base. nih.gov
| Reactant 1 | Aldehyde Reactant | Catalyst/Conditions | Product Structure | Product Name |
|---|---|---|---|---|
| This compound | Benzaldehyde | Sodium methoxide, Methanol, rt, 4h | (5E)-5-Benzylidene-1-(4-bromophenyl)imidazolidine-2,4-dione | |
| This compound | 4-Chlorobenzaldehyde | Piperidine, Ethanol, Reflux | (5E)-1-(4-Bromophenyl)-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione | |
| This compound | 4-Methoxybenzaldehyde | Piperidine, Ethanol, Reflux | (5E)-1-(4-Bromophenyl)-5-[(4-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Spiro-Imidazolidine-2,4-dione Derivatives
Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of significant interest in medicinal chemistry. The imidazolidine-2,4-dione core can be elaborated into spiro derivatives, often using the C5-arylidene intermediates described in the previous section.
One prominent method is the 1,3-dipolar cycloaddition reaction. For instance, the exocyclic double bond of a 5-arylidene-1-(4-bromophenyl)imidazolidine-2,4-dione can act as a dipolarophile. Reaction with a 1,3-dipole, such as diazomethane, leads to the formation of a new heterocyclic ring fused at the C5 position. ijacskros.com This specific reaction yields spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com
An alternative and powerful strategy involves the 1,3-dipolar cycloaddition of nitrile oxides to 5-imino-hydantoins. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach first requires the conversion of the C5-carbonyl group of a precursor to an exocyclic imine (C=N) bond. This 5-iminohydantoin then serves as the dipolarophile. The reaction with a nitrile oxide, generated in situ from an N-hydroxybenzimidoyl chloride and a base like triethylamine, proceeds regioselectively to form a spiro[hydantoin-1,2,4-oxadiazoline] system. beilstein-journals.orgnih.gov
| Precursor | Reagent(s) | Reaction Type | Spiro-Ring Formed | General Product |
|---|---|---|---|---|
| 5-Arylidene-1-(4-bromophenyl)imidazolidine-2,4-dione | Diazomethane (CH₂N₂) | 1,3-Dipolar Cycloaddition | Pyrazoline | 1'-(4-Bromophenyl)-spiro[pyrazoline-3,5'-imidazolidine]-2',4'-dione |
| 5-Imino-1-(4-bromophenyl)imidazolidine-2,4-dione | Ar-C(Cl)=NOH, Triethylamine | 1,3-Dipolar Cycloaddition | 1,2,4-Oxadiazoline | 1'-(4-Bromophenyl)-spiro[imidazolidine-5,5'- beilstein-journals.orgjchemrev.comnih.govoxadiazoline]-2,4-dione |
Thioxo-Imidazolidine-2,4-dione Analogues
The conversion of one or both carbonyl groups of the imidazolidine-2,4-dione ring to thiocarbonyl (C=S) groups yields thiohydantoin analogues, which often exhibit distinct chemical and biological properties. jchemrev.comjchemrev.com There are two primary approaches to obtaining thioxo-analogues related to this compound.
The first approach involves constructing the ring with the sulfur atom already incorporated. Instead of using an isocyanate, the synthesis can start from an α-amino acid reacting with an isothiocyanate. jchemrev.com For example, reacting an appropriate α-amino acid with 4-bromophenyl isothiocyanate would lead to the formation of a 3-(4-bromophenyl)-2-thioxoimidazolidin-4-one. Similarly, building the ring from thiourea and an α-amino acid is another established method for producing 2-thiohydantoins. nih.gov
The second approach is the direct thionation of the pre-formed this compound ring. This transformation of a carbonyl to a thiocarbonyl group is commonly achieved using specialized thionating agents. nih.gov The most widely used reagents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). nih.govusask.caresearchgate.net The reaction typically requires heating in an inert solvent like toluene (B28343) or xylene. The selectivity of thionation (at C2, C4, or both) can depend on the specific reagent, stoichiometry, and reaction conditions.
| Method | Key Reagents | Position of Thionation | General Product Name |
|---|---|---|---|
| Ring Synthesis | α-Amino acid + 4-Bromophenyl isothiocyanate | C2 | 3-(4-Bromophenyl)-2-thioxoimidazolidin-4-one |
| Ring Synthesis | α-Amino acid + Thiourea | C2 | 5-Substituted-2-thioxoimidazolidin-4-one |
| Direct Thionation | This compound + Lawesson's Reagent | C2 and/or C4 | 1-(4-Bromophenyl)-2-thioxoimidazolidin-4-one or 1-(4-Bromophenyl)imidazolidine-2,4-dithione |
| Direct Thionation | This compound + P₄S₁₀ | C2 and/or C4 | 1-(4-Bromophenyl)-4-thioxoimidazolidin-2-one or 1-(4-Bromophenyl)imidazolidine-2,4-dithione |
Computational and Theoretical Investigations of 1 4 Bromophenyl Imidazolidine 2,4 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties, including geometric and electronic structures, which are fundamental to understanding the reactivity and stability of molecules like 1-(4-Bromophenyl)imidazolidine-2,4-dione.
Geometry Optimization
A fundamental step in computational analysis is the geometry optimization of the molecule. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy state, thus predicting the most stable conformation of the molecule. For derivatives of the imidazolidine-2,4-dione scaffold, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry. mdpi.com
Table 1: Representative Theoretical Bond Lengths and Angles for Imidazolidine-2,4-dione Derivatives
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C=O Bond Length | ~1.21 - 1.25 |
| C-N Bond Length (ring) | ~1.38 - 1.45 |
| N-C(phenyl) Bond Length | ~1.42 |
| C-Br Bond Length | ~1.90 |
| N-C=O Bond Angle | ~120 - 125 |
| C-N-C Bond Angle (ring) | ~110 - 115 |
Note: These are typical values for similar structures and the exact values for this compound would require specific calculations.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Maps)
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For related azo dye compounds, a low energy gap of around 2.95 eV has been shown to make the HOMO to LUMO transition highly feasible. scispace.com
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups and the bromine atom, indicating these as sites for potential electrophilic interaction. chemrxiv.org Conversely, the hydrogen atoms, particularly those attached to the nitrogen in the ring, would exhibit a positive potential.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Heterocyclic Compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.50 |
| Energy Gap (ΔE) | 5.00 |
Note: The values are illustrative for a similar heterocyclic system and would vary for the specific title compound.
Global and Local Reactivity Descriptors
DFT calculations can be used to determine various global and local reactivity descriptors that provide a quantitative measure of a molecule's reactivity. researchgate.net Global descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are derived from the energies of the HOMO and LUMO. scirp.org
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to a change in the number of electrons. Harder molecules have a larger HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org These descriptors are crucial for predicting the regioselectivity of chemical reactions.
Table 3: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula |
|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Hardness (η) | (ELUMO - EHOMO) / 2 |
| Softness (S) | 1 / (2η) |
| Electrophilicity Index (ω) | μ2 / (2η) |
Tautomeric Stability Studies
Imidazolidine-2,4-dione and its derivatives can potentially exist in different tautomeric forms, most notably the keto-enol tautomers. Tautomers are isomers that readily interconvert, and their relative stability can significantly influence the compound's chemical and biological properties. DFT calculations are a reliable method to investigate the tautomeric equilibrium by calculating the Gibbs free energy of each tautomer. orientjchem.org The tautomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant form at equilibrium. For dicarbonyl compounds, the diketo form is generally more stable, but factors like intramolecular hydrogen bonding and solvent effects can favor the enol form. nih.gov In the case of this compound, theoretical studies would be necessary to determine the relative stabilities of its potential tautomeric forms.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.
Development of QSAR Models for Biological Activity Prediction
For classes of compounds like imidazolidine-2,4-dione derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov These methods correlate the biological activity of a set of molecules with their 3D structural properties, such as steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA). mdpi.com
The development of a QSAR model involves several steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: Steric, electrostatic, and other relevant fields are calculated around the aligned molecules.
Statistical Analysis: Partial Least Squares (PLS) regression is typically used to derive a mathematical equation linking the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), and the predictive r² (r²pred) for an external test set. nih.gov
QSAR studies on imidazolidine-2,4-dione derivatives have been conducted to explore their potential as inhibitors of various enzymes, such as protein tyrosine phosphatase 1B (PTP1B). nih.gov The resulting models, often with good statistical significance, provide contour maps that highlight the regions around the molecule where modifications are likely to enhance or diminish biological activity. For instance, a CoMSIA model for PTP1B inhibitors yielded a q² of 0.777 and an r² of 0.999, indicating a highly predictive model. nih.gov
Table 4: Statistical Parameters from a Representative 3D-QSAR Study on Imidazolidine-2,4-dione Derivatives
| Model | q² | r² | SEE | r²pred |
|---|---|---|---|---|
| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |
| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |
Source: Data from a study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors. nih.gov
Correlation of Molecular Descriptors with Observed Biological Effects
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com This approach relies on the calculation of molecular descriptors, which are numerical values that characterize the topological, geometrical, electronic, or physicochemical properties of a molecule. mdpi.com By developing a robust QSAR model, it becomes possible to predict the activity of novel compounds and gain insight into the structural features essential for a specific biological effect. nih.govpensoft.net
While specific QSAR studies dedicated exclusively to this compound are not extensively detailed in the available literature, the principles of QSAR can be applied to understand how its structural attributes might correlate with potential biological activities. For the imidazolidine-2,4-dione scaffold and its analogues, various molecular descriptors are typically calculated to build predictive models for activities such as anticonvulsant, anticancer, or enzyme inhibitory effects. pensoft.net
Below is a table of molecular descriptors that would be relevant in a hypothetical QSAR study of this compound and its analogues.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |
| Electronic | Dipole Moment | Governs polar interactions with receptor sites. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |
| Steric/Topological | Molecular Weight | Influences overall size and fit within a binding pocket. |
| Molar Refractivity (MR) | Describes molecular volume and polarizability. | |
| Wiener Index | A topological index related to molecular branching. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and membrane permeability. |
| Polar Surface Area (PSA) | Correlates with hydrogen bonding potential and transport properties. | |
| Structural | Number of Hydrogen Bond Donors/Acceptors | Determines the capacity for forming hydrogen bonds with a biological target. |
These descriptors, once calculated for a series of analogues, would be used to build a regression model to quantitatively link specific structural features to the observed biological effects, thereby guiding the design of more potent compounds. pensoft.net
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govjournaljpri.com This method is instrumental in drug discovery for elucidating binding mechanisms and for virtual screening of compound libraries. amazonaws.com Although specific docking studies featuring this compound as the primary ligand are not prominently documented, the behavior of the core imidazolidine-2,4-dione scaffold has been explored in various contexts, providing insights into its potential interactions. nih.gov
The primary goal of ligand-receptor interaction delineation is to identify the specific molecular interactions that stabilize the binding of a ligand within a protein's active site. nih.gov These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For compounds based on the imidazolidine-2,4-dione framework, computational studies have revealed common interaction patterns. The carbonyl oxygens and the N-H groups of the imidazolidine-2,4-dione ring are key pharmacophoric features, frequently participating in hydrogen bonding with amino acid residues in the receptor's binding pocket. nih.govnih.gov
In a hypothetical docking scenario involving this compound, the following interactions could be anticipated:
Hydrogen Bonding: The two carbonyl (C=O) groups at positions 2 and 4, and the N-H proton at position 3, are prime candidates for forming hydrogen bonds with polar residues such as serine, threonine, or the peptide backbone of the receptor.
Hydrophobic Interactions: The 4-bromophenyl ring would likely engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, or phenylalanine within the binding site.
Halogen Bonding: The bromine atom on the phenyl ring could potentially form a halogen bond—a specific type of non-covalent interaction—with a Lewis basic atom (like an oxygen or nitrogen) in the receptor.
Binding mode analysis focuses on determining the precise orientation and conformation (pose) of the ligand within the receptor's active site. nih.gov This analysis helps to rationalize the compound's activity and provides a structural basis for optimization. The docking score, an estimation of the binding free energy, is used to rank different poses, with lower energy values indicating more favorable binding. nih.gov
Studies on related imidazolidine-2,4-dione derivatives targeting enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) have shown that the core heterocycle can anchor the molecule in the active site through key hydrogen bonds, while the substituents at the N-1 and C-5 positions explore different sub-pockets, determining the compound's specificity and potency. nih.gov For this compound, the N-1 substituted bromophenyl group would be crucial in defining its binding mode, orienting itself to maximize favorable interactions within a specific pocket of the target protein.
The table below summarizes typical interactions observed for the imidazolidine-2,4-dione scaffold in various protein targets, which can be extrapolated to predict the binding behavior of this compound.
| Interacting Ligand Moiety | Type of Interaction | Potential Receptor Amino Acid Residues |
| Imidazolidine (B613845) C=O groups | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Asparagine |
| Imidazolidine N-H group | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Main-chain C=O |
| Phenyl Ring | Hydrophobic (π-π or π-alkyl) | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |
| Bromo-substituent | Halogen Bond / Hydrophobic | Lewis bases (e.g., backbone carbonyl), Alanine, Valine |
Advanced Computational Methods in Imidazolidine-2,4-dione Chemistry
Beyond standard modeling techniques, advanced computational methods provide deeper insights into the solid-state properties and intermolecular forces that govern the behavior of crystalline compounds like those in the imidazolidine-2,4-dione family.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov By mapping properties onto this unique molecular surface, researchers can deconstruct the crystal packing into specific atom-atom contacts and determine their relative contributions. nih.gov This method is particularly useful for understanding how molecules recognize and assemble with one another in the solid state.
While a crystal structure and corresponding Hirshfeld analysis specifically for this compound is not detailed, analysis of a very closely related structure containing a 1-(4-bromophenyl) moiety provides a strong basis for understanding its likely intermolecular interactions. nih.gov The analysis partitions the Hirshfeld surface into regions corresponding to different close contacts, which are visualized in 2D "fingerprint plots". bohrium.com
For a molecule with the structural features of this compound, the primary intermolecular contacts are expected to be dominated by hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), nitrogen-hydrogen (N···H), and bromine-hydrogen (Br···H) interactions. nih.gov The H···H contacts typically cover the largest surface area, representing van der Waals forces. nih.gov The O···H and N···H contacts correspond to the crucial hydrogen bonds formed by the dione (B5365651) moiety, while the Br···H contacts highlight the role of the halogen in crystal packing. nih.gov
Based on data from a structurally analogous bromophenyl derivative, the expected contributions of various intermolecular contacts to the total Hirshfeld surface are summarized below. nih.gov
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (%) | Description of Interaction |
| H···H | ~19.5% | van der Waals forces and general close contacts. |
| N···H / H···N | ~17.3% | Represents hydrogen bonding involving the imidazolidine nitrogen. |
| C···H / H···C | ~15.5% | Weak C-H···π or other weak hydrogen bond interactions. |
| Br···H / H···Br | ~11.7% | Indicates the significance of the bromine atom in directing crystal packing. |
| O···H / H···O | ~11.0% | Represents hydrogen bonding involving the carbonyl oxygens. |
| Other Contacts (e.g., C···O, C···C) | < 15% | Minor contributions from other van der Waals and electrostatic forces. |
This quantitative breakdown reveals a complex interplay of forces, where hydrogen bonds (N···H and O···H), halogen interactions (Br···H), and dispersive forces (H···H) all play significant roles in stabilizing the crystal structure. nih.gov
Structure Activity Relationships Sar of 1 4 Bromophenyl Imidazolidine 2,4 Dione Analogues
Impact of Substituent Position and Nature on Biological Activity
The type and position of chemical groups attached to the 1-(4-Bromophenyl)imidazolidine-2,4-dione core can dramatically alter its pharmacological profile. The phenyl ring and the imidazolidine-2,4-dione (hydantoin) nucleus both offer positions for modification, and SAR studies have revealed distinct patterns that govern activity.
Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, which can enhance membrane permeability and target binding. ijres.orgnih.gov In the context of this compound analogues and related heterocyclic scaffolds, the presence and nature of a halogen on the phenyl ring are critical determinants of biological activity.
The 4-bromo substitution is a key feature of the parent compound. Studies on similar scaffolds, such as 4-thiazolidinones, have shown that compounds with hydrophobic groups like fluorine (–F), bromine (–Br), and trifluoromethyl (–CF3) at the para-position of the phenyl ring exhibit better potencies. nih.gov The general trend for halogens in forming strong interactions is I > Br > Cl > F. ijres.org This suggests that the bromine atom in this compound likely contributes to its binding affinity through favorable hydrophobic and potentially halogen-bonding interactions at the target site. ijres.org The introduction of halogens generally increases the hydrophobicity of molecules, a factor that often correlates with increased antimicrobial activity up to a certain threshold. nih.gov For example, chlorinated, brominated, and iodinated analogues of certain peptides displayed a two- to eightfold increase in antimicrobial activity compared to the non-halogenated parent compound. nih.gov
| Substituent at Phenyl Ring (para-position) | General Impact on Potency (Observed in related scaffolds) | Rationale |
|---|---|---|
| -Br (Bromine) | Enhanced Potency | Increases hydrophobicity, potential for halogen bonding. ijres.orgnih.gov |
| -F (Fluorine) | Enhanced Potency | Increases hydrophobicity. nih.gov |
| -Cl (Chlorine) | Enhanced Potency | Increases hydrophobicity, required for activity in some natural products. nih.gov |
| -I (Iodine) | Potentially Highest Potency | Forms the strongest halogen interactions; significantly increases hydrophobicity. ijres.orgnih.gov |
The imidazolidine-2,4-dione ring possesses two nitrogen atoms, at positions N-1 and N-3, which can be substituted. Modifications at these positions significantly influence the molecule's activity. The parent compound has the 4-bromophenyl group at the N-1 position. Introducing or modifying substituents at the N-3 position can alter the compound's steric and electronic properties, affecting its interaction with biological targets. mdpi.com
SAR studies on related heterocyclic compounds indicate that the nature of the substituent on the nitrogen atoms is a critical factor. mdpi.com For instance, in a series of N-substituted imidazole (B134444) derivatives, the variation of the amine group attached to the core structure led to significant differences in antimicrobial activity. nih.gov The ability to modify the hydantoin (B18101) ring at these nitrogen positions provides a valuable opportunity to fine-tune the biological activity of the compound. mdpi.com
The electronic properties of substituents on the phenyl ring play a crucial role in modulating biological activity. These groups are broadly classified as electron-withdrawing groups (EWGs), which pull electron density from the ring, and electron-donating groups (EDGs), which push electron density into the ring. studypug.com
Electron-Withdrawing Groups (EWGs): These groups, such as nitro (–NO₂) and trifluoromethyl (–CF₃), decrease electron density on the aromatic ring. studypug.com In some series of related heterocyclic compounds, the presence of EWGs at the para-position of the phenyl ring led to good antibacterial activity. nih.govnih.gov
Electron-Donating Groups (EDGs): These groups include alkyl (e.g., –CH₃), methoxy (B1213986) (–OCH₃), and hydroxyl (–OH) groups, which increase electron density on the ring. studypug.com In other studies, EDGs on the phenyl ring have been shown to increase the potency of enzyme inhibition, while EWGs decreased it. nih.gov For example, SAR analysis of some benzylideneacetophenones revealed that the presence of EDGs on the para-position of the phenyl rings appeared to enhance anti-inflammatory and antioxidant activity. nih.gov
The conflicting observations highlight that the optimal electronic nature of the substituent is target-dependent. For this compound analogues, the bromine atom itself is an EWG via its inductive effect but a weak EDG through resonance. This balance of electronic effects is a key aspect of its SAR profile.
| Substituent Type on Phenyl Ring | Examples | Observed Effect on Activity (Target-Dependent) |
|---|---|---|
| Electron-Withdrawing Group (EWG) | -NO₂, -CF₃, -Br | Can increase potency (e.g., antibacterial activity). nih.govnih.gov |
| Electron-Donating Group (EDG) | -CH₃, -OCH₃, -OH | Can increase potency (e.g., enzyme inhibition, anti-inflammatory). nih.govnih.gov |
| Hydrophilic Group | -COOH | Can decrease potency. nih.gov |
Bioisosteric Replacements within the Imidazolidine-2,4-dione Scaffold
Bioisosteric replacement is a drug design strategy that involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing activity or optimizing pharmacokinetic properties. researchgate.netnih.gov The imidazolidine-2,4-dione (hydantoin) scaffold is amenable to such modifications.
A common bioisosteric replacement for the hydantoin ring is the thiazolidine-2,4-dione ring, where the nitrogen at position 1 is replaced by a sulfur atom. Thiazolidine-2,4-diones are a well-known class of compounds with a wide range of biological activities. mdpi.commdpi.com Another classic bioisosteric modification is the replacement of one of the carbonyl groups (C=O) with a thiocarbonyl group (C=S) to yield a 2-thioxo-imidazolidin-4-one, also known as a thiohydantoin. nih.gov Such replacements can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the compound, thereby influencing its biological activity. researchgate.net Studies comparing the activity of hydantoins with their thiohydantoin or thiazolidinone analogues are essential for understanding the importance of the specific atoms within the heterocyclic ring for target interaction. nih.govnih.gov
Pharmacophore Elucidation for Target-Specific Activities
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response. Elucidating the pharmacophore of this compound analogues is key to understanding their mechanism of action and designing new, more potent compounds.
Molecular docking and other computational studies on related scaffolds like thiazolidine-2,4-diones have helped identify key pharmacophoric features. mdpi.comnih.gov These often include:
Hydrogen Bond Acceptors: The carbonyl groups at positions 2 and 4 of the imidazolidine-2,4-dione ring are potent hydrogen bond acceptors.
Hydrogen Bond Donor: The N-H group at the N-3 position can act as a hydrogen bond donor.
Hydrophobic Region: The 4-bromophenyl ring provides a crucial hydrophobic region that can engage in van der Waals or hydrophobic interactions with the target protein. mdpi.com
By identifying which of these features are critical for a particular biological activity, researchers can design new analogues that optimize these interactions. For instance, molecular docking studies might reveal that a hydrophobic substituent at a certain position enhances binding, guiding the synthesis of new derivatives with improved activity. mdpi.com
Mechanistic Studies of Biological Activities at the Molecular Level in Vitro/in Silico
Antidiabetic Activity: Mechanisms beyond Thiazolidinediones
While thiazolidinediones traditionally exert their antidiabetic effects as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), emerging evidence suggests that compounds with an imidazolidine-2,4-dione core may operate through alternative or complementary pathways. nih.gov The exploration of these mechanisms is crucial for developing new antidiabetic agents with potentially different efficacy and side-effect profiles.
One significant PPAR-γ-independent mechanism involves the inhibition of key carbohydrate-metabolizing enzymes. For instance, novel hybrids combining thiazolidinedione with 1,3,4-oxadiazole (B1194373) have demonstrated potent inhibitory activity against α-amylase and α-glucosidase. rsc.org These enzymes are critical for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. Their inhibition slows glucose absorption, thereby mitigating postprandial hyperglycemia. Although direct studies on 1-(4-Bromophenyl)imidazolidine-2,4-dione are limited, the proven efficacy of related heterocyclic structures in inhibiting these enzymes suggests a plausible mechanism for its observed hypoglycemic effects. rsc.org
Another critical non-PPAR-γ mechanism is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), which is a major negative regulator in the insulin (B600854) signaling cascade. nih.gov By inhibiting PTP1B, the insulin receptor and its downstream substrates remain in their active, phosphorylated state, thus enhancing insulin sensitivity. This pathway is a key area of investigation for imidazolidine-2,4-dione derivatives as potent and selective antidiabetic agents. nih.gov
| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
|---|---|---|
| Hybrid 5a | 18.42 ± 0.21 | 17.21 ± 0.22 |
| Hybrid 5b | 20.11 ± 0.34 | 19.54 ± 0.43 |
| Hybrid 5j | 21.76 ± 0.18 | 20.89 ± 0.31 |
| Acarbose (Standard) | 15.28 ± 0.45 | 14.11 ± 0.19 |
Cannabinoid Receptor (CB1) Modulation
The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a significant target for therapeutic intervention in metabolic disorders. inversago.com Derivatives of imidazolidine-2,4-dione have been identified as potent modulators of the CB1 receptor. nih.gov
Inverse Agonist and Antagonist Properties
CB1 receptor inverse agonists are compounds that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist. They reduce the basal, constitutive activity of the receptor. Several 1,3,5-triphenylimidazolidine-2,4-dione derivatives have been shown to possess significant inverse agonist properties at the human CB1 receptor. nih.gov A [³⁵S]-GTPγS binding assay, which measures G-protein activation, revealed that these compounds effectively reduce the receptor's basal activity. nih.gov Specifically, in cell homogenates expressing human CB1 receptors, certain di(p-bromophenyl)-imidazolidinedione derivatives behaved as inverse agonists by decreasing [³⁵S]GTPγS binding. researchgate.net This contrasts with their action in rat cerebellum homogenates, where they acted as neutral antagonists, competitively inhibiting agonist-induced binding without affecting basal activity. researchgate.net This suggests that these compounds can stabilize an inactive conformation of the CB1 receptor, a key characteristic of inverse agonism. nih.gov
Receptor Binding Mechanisms
Molecular modeling studies have provided insights into how imidazolidine-2,4-dione derivatives interact with the CB1 receptor. The binding affinity of these compounds is influenced by the substituents on the phenyl rings. Studies on a series of 1,3,5-triphenylimidazolidine-2,4-diones demonstrated that halogen substitutions at the para position of the N1 and N3 phenyl rings are critical for high affinity. nih.gov
Notably, 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione, a close analog of the subject compound, was identified as one of the derivatives with the highest affinity for the human CB1 receptor reported to date. nih.gov The modeling suggests that the imidazolidinedione core and its phenyl substituents fit within the receptor's binding pocket, forming key interactions that determine their high affinity and inverse agonist activity.
| Compound | hCB1 Receptor Affinity (Ki, nM) |
|---|---|
| 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | 17.4 ± 1.6 |
| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | 23.0 ± 5.0 |
Antimicrobial Action: Investigating Mechanisms against Bacterial and Fungal Strains
The imidazolidine (B613845) and related thiazolidine-2,4-dione scaffolds are present in a variety of compounds with demonstrated antimicrobial properties. nih.govresearchgate.net The mechanism of action can vary depending on the specific substitutions and the target organism.
One proposed mechanism for the antibacterial activity of the related thiazolidine-2,4-diones involves the inhibition of Mur ligases. nih.gov These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of these enzymes disrupts cell wall integrity, leading to bacterial cell death.
Another potential mechanism, observed in nitroimidazole derivatives, involves the anaerobic reduction of a nitro group to a highly reactive nitro radical anion. nih.gov This radical species can cause significant damage to microbial DNA, leading to cell death. While this compound lacks a nitro group, the core heterocyclic structure serves as a versatile scaffold for modifications that could act through various mechanisms. Studies on hybrid molecules incorporating thiazolidine-2,4-dione and chlorophenylthiosemicarbazone have yielded compounds with potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. nih.govresearchgate.net This suggests that the core structure is amenable to the creation of potent antibacterial agents, although the precise mechanism for the bromophenyl derivative requires further investigation.
| Bacterial Strain | Most Active Compound MIC (mg/L) | Cefuroxime MIC (mg/L) | Oxacillin MIC (mg/L) |
|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | 3.91 | 3.91 | 1.95 |
| Staphylococcus aureus MRSA | 3.91 | >500 | >500 |
| Staphylococcus epidermidis ATCC 12228 | 3.91 | 1.95 | 0.98 |
Antischistosomicidal Activity: Molecular Insights into Tegumental Damage
Schistosomiasis is a parasitic disease caused by trematode worms of the genus Schistosoma. The outer surface of the adult worm, known as the tegument, is a critical host-parasite interface essential for nutrient uptake, immune evasion, and survival. Consequently, the tegument is a prime target for antischistosomicidal drugs.
Studies on imidazolidine derivatives have demonstrated potent in vitro activity against adult Schistosoma mansoni. The primary mechanism of action appears to be the induction of severe tegumental damage. Scanning electron microscopy has revealed that these compounds cause extensive alterations to the parasite's surface, including the formation of blisters, swelling, fusion of tegumental ridges, and erosion. This widespread destruction of the tegument disrupts its physiological functions and exposes the parasite to the host's immune system, ultimately leading to its death. While the precise molecular target within the tegumental structure or its associated biochemical pathways has not been fully elucidated for this compound, the observed morphological damage points to a mechanism that fundamentally compromises the parasite's structural and functional integrity.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Mechanisms
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a key therapeutic target for type 2 diabetes and obesity due to its role as a primary negative regulator of the insulin and leptin signaling pathways. nih.gov Inhibition of PTP1B enhances these signaling pathways, leading to improved glucose homeostasis and reduced appetite.
The imidazolidine-2,4-dione scaffold has been successfully utilized to design selective PTP1B inhibitors. nih.gov Molecular modeling and dynamics simulations suggest that these inhibitors bind to the active site of PTP1B. The binding mode involves specific interactions between the inhibitor and key amino acid residues within the catalytic site, preventing the enzyme from dephosphorylating its natural substrates like the insulin receptor. nih.gov
Furthermore, studies on bromophenol derivatives have shown them to be potent PTP1B inhibitors, with activity increasing with the degree of bromination. nih.gov This suggests that the 4-bromophenyl moiety of this compound is a critical feature for its PTP1B inhibitory activity. The combination of the imidazolidine-2,4-dione core, which serves as a suitable scaffold for binding, and the bromophenyl group, which enhances inhibitory potency, provides a strong basis for its mechanism of action as a PTP1B inhibitor. Research has focused on achieving selectivity for PTP1B over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), to minimize off-target effects. nih.gov
| Compound | Description | PTP1B IC₅₀ (µmol/L) |
|---|---|---|
| Compound 4e | Lead Bromophenol | 2.42 |
| Compound 4g | Highly Brominated Derivative | 0.68 |
Anticancer and Antiproliferative Mechanisms of Action
The anticancer and antiproliferative activities of imidazolidine-2,4-dione derivatives, including those with a 4-bromophenyl substituent, are subjects of ongoing research. The core imidazolidine-2,4-dione scaffold is recognized as a versatile pharmacophore in the development of antineoplastic agents. Several studies on related thiazolidine-2,4-dione and imidazolidine-2,4-dione analogs suggest that their mechanism of action involves the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.
One of the primary molecular targets identified for analogous compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Inhibition of VEGFR-2, a key regulator of angiogenesis, can suppress the formation of new blood vessels, thereby limiting tumor growth and metastasis. nih.gov The antiproliferative effects of these compounds have been evaluated against various cancer cell lines, demonstrating a range of potencies. For instance, certain thiazolidine-2,4-dione derivatives have shown significant activity against Caco-2 (colon cancer) and HepG-2 (liver cancer) cell lines. nih.gov The presence of a 4-bromophenyl group can be essential for the anticancer action against various cancer cell lines, including lung (A549), gastric (AGS), breast (MCF-7), and prostate (PC-3) cancer cells. nih.gov
Furthermore, some derivatives have been found to induce apoptosis in cancer cells. This programmed cell death is achieved through the significant reduction of anti-apoptotic genes such as Bcl-2, Survivin, and TGF. nih.gov The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Thiazolidine-2,4-dione Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 14a | Caco-2 | 1.5 |
| 14a | HepG-2 | 31.5 |
| 9 | MCF-7 | 7.47 |
| 10 | MCF-7 | 7.87 |
| 9 | HCT-116 | 12.84 |
| 10 | HCT-116 | 16.14 |
| 14 | HCT-116 | 42.21 |
| 15 | HCT-116 | 39.60 |
Anticonvulsant Activity: Molecular Pathways
The imidazolidine-2,4-dione ring is a well-established scaffold in the design of anticonvulsant drugs, with phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) being a prominent example. nih.gov The anticonvulsant properties of these compounds are believed to be mediated through the modulation of ion channels and neurotransmitter systems.
A primary mechanism of action for many anticonvulsants, including phenytoin, is the blockade of voltage-gated sodium channels. youtube.com By binding to these channels, the compounds can stabilize the neuronal membrane and prevent the high-frequency repetitive firing of action potentials that is characteristic of seizures. Some hybrid compounds of imidazolidin-2,4-dione have been shown to weakly inhibit both sodium and calcium channels. nih.gov
The structural features required for anticonvulsant activity in this class of compounds often include a cyclic imide or N-CO-CN fragment, a hydrophobic domain which can be provided by aromatic rings, a hydrogen bonding domain, and an electron donor group such as a carbonyl group. drugbank.com The 4-bromophenyl group in this compound contributes to the hydrophobic character of the molecule.
Anti-inflammatory Pathways
Derivatives of imidazolidine-2,4-dione have demonstrated anti-inflammatory properties through various molecular pathways. These pathways often involve the inhibition of pro-inflammatory mediators and enzymes.
One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. By blocking COX, these compounds can reduce inflammation and associated pain. Additionally, some derivatives have been shown to significantly inhibit the release of nitric oxide (NO) and reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated cells. nih.gov
Furthermore, the anti-inflammatory effects can be linked to the inhibition of Fatty Acid Amide Hydrolase (FAAH), which leads to an increase in the levels of endocannabinoids. nih.gov These endocannabinoids can then act on cannabinoid receptors to modulate inflammatory responses, partly through the regulation of the NF-κB signaling pathway. nih.gov
Antiviral Mechanisms
Imidazolidinones and imidazolidine-2,4-diones have emerged as an important class of heterocyclic compounds with potent activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus. nih.gov
The antiviral mechanisms of these compounds are diverse and target different stages of the viral life cycle. For HIV, imidazolidinone derivatives have been shown to inhibit the activity of HIV aspartic protease, an enzyme essential for viral maturation. nih.gov They can also act as CCR5 co-receptor antagonists, preventing the virus from entering host cells. nih.gov
In the case of HCV and dengue virus, these compounds can inhibit the NS3 serine protease and the NS2B-NS3 protease, respectively. nih.gov These proteases are crucial for processing the viral polyprotein into functional viral proteins. For enterovirus 71 (EV71), pyridyl-imidazolidinones have been found to target the viral capsid protein VP1, thereby inhibiting viral adsorption and/or the uncoating of viral RNA. nih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Certain derivatives related to this compound are known to act as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (B1667382).
By inhibiting FAAH, these compounds prevent the breakdown of anandamide and other bioactive fatty acid amides, leading to their accumulation and enhanced activation of cannabinoid receptors. This indirect activation of the endocannabinoid system is associated with analgesic, anxiolytic, and anti-inflammatory effects. The mechanism of FAAH inhibition can involve the formation of a stable, covalent hemiacetal intermediate with the catalytic serine residue of the enzyme. The regulation of NF-κB pathways is also implicated in the anti-inflammatory effects resulting from FAAH inhibition. nih.gov
NMDA Receptor Glycine (B1666218) Site Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission in the central nervous system. Its overactivation can lead to excitotoxicity, a process implicated in the pathophysiology of epilepsy and other neurological disorders. Consequently, NMDA receptor antagonists have been investigated for their anticonvulsant properties.
The NMDA receptor has a distinct binding site for the co-agonist glycine, which must be occupied for the receptor to be activated by glutamate. nih.gov Antagonism at this glycine site can prevent receptor activation and subsequent ion influx, thereby reducing neuronal excitability. While imidazolidine-2,4-dione derivatives are known for their anticonvulsant effects, specific studies demonstrating that this compound acts as an antagonist at the NMDA receptor glycine site are not prominently available in the reviewed literature. However, the general anticonvulsant profile of this chemical class suggests that modulation of excitatory neurotransmission, potentially through interaction with receptors like the NMDA receptor, could be a contributing mechanism of action.
Molecular Targets and Receptor Interactions
Based on in vitro and in silico studies of this compound and its analogs, several molecular targets and receptor interactions have been identified that contribute to its diverse biological activities.
For its anticancer and antiproliferative effects , a key molecular target is VEGFR-2, with inhibition of this receptor kinase leading to anti-angiogenic effects. nih.gov Additionally, the apoptotic pathway is modulated through the downregulation of anti-apoptotic genes like Bcl-2 and Survivin. nih.gov
The anticonvulsant activity is primarily attributed to the blockade of voltage-gated sodium and calcium channels, which stabilizes neuronal membranes and prevents excessive firing. youtube.comnih.gov
In the context of anti-inflammatory actions , these compounds can interact with and inhibit COX enzymes, reducing prostaglandin (B15479496) synthesis. nih.gov They also modulate inflammatory signaling pathways by decreasing the production of NO, TNF-α, and IL-1β. nih.gov
The antiviral mechanisms involve the inhibition of viral proteases such as HIV aspartic protease, HCV NS3 serine protease, and dengue virus NS2B-NS3 protease. nih.gov Furthermore, some derivatives can act as antagonists at the CCR5 co-receptor, blocking viral entry. nih.gov
FAAH inhibition is another significant molecular interaction, where the compound can covalently bind to the active site of the enzyme, leading to an increase in endocannabinoid levels.
While direct evidence is limited, the potential for interaction with the NMDA receptor , particularly at the glycine binding site, is considered a possible mechanism for its anticonvulsant properties, given the role of NMDA receptors in epilepsy. nih.gov
Applications and Future Directions in Imidazolidine 2,4 Dione Research
Role as Synthetic Intermediates in Organic Chemistry
1-(4-Bromophenyl)imidazolidine-2,4-dione is a valuable intermediate in organic synthesis, primarily due to the presence of the imidazolidine-2,4-dione core and the strategically placed bromine atom on the phenyl ring. myskinrecipes.com This combination allows for a wide range of chemical modifications, making it a foundational element in the construction of diverse molecular architectures, especially for developing pharmaceuticals and other bioactive compounds. myskinrecipes.commdpi.com
The hydantoin (B18101) scaffold itself is synthetically accessible and can be readily modified at several positions, allowing for the creation of extensive libraries of derivatives. nih.gov The true synthetic power of this compound, however, lies in the reactivity of the aryl bromide. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings enable the straightforward introduction of various substituents—including aryl, heteroaryl, and alkyl groups—at the para-position of the phenyl ring. myskinrecipes.comnih.govsemanticscholar.org This capability is crucial for building molecular complexity and fine-tuning the electronic and steric properties of the final compounds. myskinrecipes.com
The versatility of this compound as a synthetic intermediate is highlighted by its use in creating a variety of heterocyclic derivatives with potential therapeutic applications, including anticonvulsant, antimicrobial, and anti-inflammatory agents. myskinrecipes.comresearchgate.net
Below is a table summarizing key synthetic transformations involving the this compound scaffold.
| Reaction Type | Coupling Partner/Reagent | Product Class | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Biaryl- or Heteroaryl-substituted hydantoins | Construction of complex scaffolds for drug discovery. semanticscholar.orgresearchgate.net |
| Buchwald-Hartwig Amination | Amines | N-Aryl substituted hydantoins | Introduction of nitrogen-containing functional groups. |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted hydantoins | Creation of rigid, linear extensions for probe development. researchgate.net |
| Heck Coupling | Alkenes | Alkenyl-substituted hydantoins | Formation of C-C double bonds for further functionalization. |
| N-Alkylation/Arylation | Alkyl/Aryl Halides | N-substituted hydantoins | Modification of the hydantoin core to modulate biological activity. mdpi.com |
Potential for Development of Novel Molecular Probes
Molecular probes are essential tools for visualizing and studying biological processes within living systems. While direct applications of this compound as a molecular probe have not been extensively reported, its structure provides a promising foundation for the rational design of such tools. The development of fluorescent probes, in particular, is a significant area of chemical biology for bioimaging applications. nih.gov
The synthetic utility of the bromophenyl group is key to this potential. Through cross-coupling reactions, a wide variety of functional moieties, including fluorophores, biotin (B1667282) tags, or photo-crosslinkers, can be readily attached to the phenyl ring. For instance, coupling with a boronic acid derivative of a fluorophore like coumarin (B35378) or fluorescein (B123965) could yield a fluorescent ligand. If the core hydantoin structure is known to bind to a specific biological target, such a fluorescent derivative could be used to visualize the target's location and dynamics within cells.
The imidazolidine-2,4-dione scaffold can be systematically modified to serve as a recognition element for a specific protein or enzyme. Once a derivative with high affinity and selectivity for a target is identified, the bromine handle of the parent compound, this compound, provides a convenient point for conjugating a reporter group without significantly altering the binding interactions. This modular approach accelerates the development of customized molecular probes for a wide array of biological targets.
Exploration of New Biological Targets and Mechanisms
Derivatives of imidazolidine-2,4-dione are known to exhibit a broad spectrum of pharmacological activities. nih.govijacskros.comresearchgate.net Ongoing research continues to uncover new biological targets and mechanisms of action for this versatile class of compounds, expanding their potential therapeutic applications. The ability to easily synthesize diverse libraries of analogues from precursors like this compound facilitates the screening of these compounds against new and challenging biological targets.
Recent research has identified several novel targets for hydantoin-based molecules, moving beyond their traditional use as anticonvulsants. researchgate.net These explorations are paving the way for the development of treatments for a variety of diseases.
The table below details some of the modern biological targets being investigated for imidazolidine-2,4-dione analogues.
| Biological Target | Therapeutic Area | Mechanism/Significance |
|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes & Obesity | Inhibition of PTP1B enhances insulin (B600854) and leptin signaling pathways. nih.gov |
| B-cell lymphoma-2 (Bcl-2) Family Proteins | Oncology | Inhibition of anti-apoptotic proteins like Bcl-2 induces apoptosis in cancer cells. nih.gov |
| Smoothened (SMO) Receptor | Oncology | Antagonism of the SMO receptor inhibits the Hedgehog signaling pathway, crucial in some cancers. nih.gov |
| Prolyl Hydroxylase (PHD) | Neurodegenerative Diseases | Inhibition of PHD can stabilize hypoxia-inducible factor (HIF), a potentially neuroprotective strategy. tandfonline.com |
| Kinase Receptors (e.g., EGFR, VEGFR) | Oncology | Inhibition of kinase activity can block signaling pathways that drive cancer cell proliferation and angiogenesis. acs.orgresearchgate.net |
Advanced Computational Design of Imidazolidine-2,4-dione Analogues
The design and optimization of novel therapeutic agents have been significantly accelerated by the integration of advanced computational chemistry techniques. For imidazolidine-2,4-dione analogues, computational methods are playing a pivotal role in predicting biological activity, understanding structure-activity relationships (SAR), and elucidating binding mechanisms at the molecular level. researchgate.netresearchgate.net
Molecular docking is widely used to predict the binding poses and affinities of hydantoin derivatives within the active sites of target proteins. researchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. For example, docking studies have been instrumental in designing selective inhibitors for targets like PTP1B and Bcl-2 proteins. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of hydantoin analogues with their biological activities. tandfonline.com These models help identify key molecular descriptors that influence potency and can guide the design of new compounds with improved properties.
Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. tandfonline.com MD simulations are used to assess the stability of predicted binding poses from docking, analyze conformational changes, and calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.govtandfonline.com These simulations offer deeper insights into the thermodynamic and kinetic aspects of ligand binding.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely employed to evaluate the drug-likeness of newly designed compounds at an early stage, helping to filter out molecules with unfavorable pharmacokinetic or toxicity profiles. ijacskros.comresearchgate.net These computational tools, when used in concert, create a powerful workflow for the rational design of imidazolidine-2,4-dione analogues with optimized potency and selectivity. rsc.orgresearchgate.net
Outlook for this compound in Fundamental Chemical and Biological Research
The future of this compound in chemical and biological research appears exceptionally promising. Its value is rooted in its dual identity: a privileged heterocyclic core and a versatile synthetic handle. This combination ensures its continued relevance in both fundamental and applied sciences.
In fundamental chemical research , the compound will continue to serve as a benchmark substrate for the development of new synthetic methodologies, particularly in the realm of metal-catalyzed cross-coupling reactions. The predictable reactivity of the aryl bromide allows chemists to test the limits of novel catalysts and reaction conditions, aiming for greater efficiency, selectivity, and substrate scope.
In biological and medicinal chemistry research , this compound is a gateway to vast chemical diversity. nih.gov It provides an efficient starting point for generating focused libraries of compounds aimed at specific biological targets, as well as for diversity-oriented synthesis to explore novel biological space. The ongoing discovery of new targets for the hydantoin scaffold, from metabolic enzymes to components of oncogenic signaling pathways, will fuel the demand for new analogues. researchgate.net The synergy between modern synthetic chemistry and advanced computational design will allow researchers to rapidly iterate on the this compound framework, creating highly optimized molecules for use as therapeutic leads or as precision tools (molecular probes) to dissect complex biological systems. Its foundational role ensures that this compound will remain a critical component in the toolbox of chemists and biologists for the foreseeable future.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted urea derivatives with bromophenyl precursors. Key steps include:
- Substitution Reactions : Introducing the bromophenyl group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Using catalysts like acetic acid or microwave-assisted heating to form the imidazolidine-dione ring .
- Optimization : Varying solvent polarity (DMF vs. THF), temperature (80–120°C), and stoichiometry of reagents to maximize yield. Monitor progress via TLC or HPLC .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Spectroscopic Analysis : Use - and -NMR to confirm the presence of the bromophenyl moiety (e.g., aromatic protons at δ 7.2–7.8 ppm) and the imidazolidine-dione ring (carbonyl signals at ~170–180 ppm) .
- X-ray Crystallography : Resolve single-crystal structures to verify bond lengths (e.g., C=O bonds ≈ 1.21 Å) and dihedral angles between the phenyl and heterocyclic rings .
- Elemental Analysis : Confirm molecular formula (e.g., C₉H₇BrN₂O₂) with ≤0.3% deviation .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to model transition states and activation energies for bromine displacement .
- Molecular Dynamics (MD) Simulations : Predict solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics .
- Data-Driven Optimization : Apply machine learning to correlate experimental yields with computational descriptors (e.g., electrophilicity index) .
Q. How can contradictory data in biological activity assays (e.g., varying IC₅₀ values) be systematically addressed?
- Methodological Answer :
- Dose-Response Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, incubation time) to isolate compound-specific effects .
- Structural Analog Comparison : Test derivatives (e.g., 4-fluorophenyl or unsubstituted analogs) to determine if activity trends align with electronic or steric properties .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Factorial Design : Test variables like pH (5.0–7.4), temperature (25–37°C), and buffer composition (phosphate vs. Tris) to model degradation pathways .
- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products (e.g., hydrolyzed imidazolidine ring) and quantify half-life .
- Accelerated Stability Studies : Use Arrhenius plots to extrapolate shelf-life at room temperature from high-temperature data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
